4-Methylpicolinic acid hydrochloride

Solid-State Chemistry Formulation Science Procurement Specifications

Researchers requiring a stable, crystalline 4-methylpicolinic acid scaffold for SAR studies often face supply inconsistencies with the free acid form. 4-Methylpicolinic acid hydrochloride (CAS 123811-73-4) resolves this with a higher-melting (188-190 °C) salt that ensures easier handling and storage stability. - Directly compatible with Fmoc-SPPS and standard coupling protocols (LogP ~1.89). - Critical 4-methyl regioisomer: demonstrated essential for retaining hypoglycemic activity in picolinic acid-derived series. - Available as a hydrochloride salt for non-zwitterionic reactivity in agrochemical and medicinal chemistry building block synthesis.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 123811-73-4
Cat. No. B177366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpicolinic acid hydrochloride
CAS123811-73-4
Synonyms4-Methylpicolinic acid hydrochloride
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H
InChIKeyAHPWIFNMVQGBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpicolinic Acid Hydrochloride: Chemical Identity and Physicochemical Profile


4-Methylpicolinic acid hydrochloride (CAS 123811-73-4) is the hydrochloride salt of 4-methylpicolinic acid (4-methylpyridine-2-carboxylic acid), a monomethyl-substituted picolinic acid derivative within the pyridinecarboxylic acid isomer class. The compound has the molecular formula C₇H₈ClNO₂ and a molecular weight of approximately 173.6 g/mol . As a salt form, it exhibits a melting point of 188–190 °C , which is substantially higher than the corresponding free acid (137–141 °C) , indicating the impact of salt formation on solid-state thermal properties. The hydrochloride salt provides a stable, crystalline solid that is commonly utilized as a building block in medicinal chemistry and agrochemical research programs requiring a 4-methyl-substituted pyridine-2-carboxylic acid scaffold [1].

Hydrochloride salt form for improved solid-state stability and handling
4-Methyl-substituted pyridine-2-carboxylic acid scaffold
Suited for medicinal chemistry and agrochemical building block synthesis

Why Generic Substitution with Related Picolinic Acids Fails


The substitution of 4-methylpicolinic acid hydrochloride with unsubstituted picolinic acid, alternative methyl-regioisomers (e.g., 3-methylpicolinic acid), or the free acid form is not analytically or functionally equivalent. The presence and precise position of the 4-methyl substituent on the pyridine ring significantly modulates electronic properties, as quantified by DFT-calculated global reactivity indices, including differences in chemical potential and electrophilicity between regioisomers [1]. Furthermore, the hydrochloride salt form confers a distinctly higher melting point (188–190 °C) relative to the free acid (137–141 °C) , directly impacting solid-state handling, formulation behavior, and storage stability. In biological contexts, the specific 4-methyl substitution pattern is a critical determinant of activity; for instance, 3-mercapto-4-methylpicolinic acid is one of the very few derivatives of 3-mercaptopicolinic acid that retains hypoglycemic activity, while other 4-substituted analogs tested in the same model (e.g., 4-OMe, 4-Cl, 4-Et) were found to be inactive [2]. These quantitative and qualitative differences underscore that the 4-methyl regioisomer and its hydrochloride salt are not interchangeable with closely related analogs in synthetic or screening workflows.

! 4-Methyl regioisomer: unsubstituted or 3-methyl analogs may shift electronic profile and reactivity
! Hydrochloride salt: free acid form may differ in solid-state behavior and solubility characteristics
! Biological SAR context: 4-methyl group may be required for target-related activity in certain models

Head-to-Head Comparative Evidence Against Closest Analogs


Thermal Stability and Solid-State Handling Advantage

The hydrochloride salt form (CAS 123811-73-4) exhibits a melting point of 188–190 °C, which is approximately 50 °C higher than that of the free acid, 4-methylpicolinic acid (CAS 4021-08-3), which melts at 137–141 °C . This substantial elevation in melting point directly reflects the enhanced lattice energy conferred by the ionic salt formation [1].

Thermal Stability
Head-to-head
HCl salt mp 188–190 °C vs. free acid mp 137–141 °C (~50 °C higher)
Salt form supports improved solid-state stability and handling.
Capillary mp determination; relevant for storage and formulation.
Solid-State Chemistry Formulation Science Procurement Specifications

DFT Electronic Parameters: 4-Methyl vs. 3-Methyl Reactivity

Density Functional Theory (DFT) calculations at the B3LYP level have been performed on 3-methylpicolinic acid (3-MPA) and 4-methylpicolinic acid (4-MPA) to compare their global reactivity descriptors. The calculated hydroxyl hydrogen atom chemical shift for 3-MPA experienced a downfield resonance by 0.32 ppm relative to that of 4-MPA, indicating differences in the electronic environment of the carboxylic acid group [1]. Furthermore, comparative analysis of global reactivity indices (chemical potential, hardness, electrophilicity) across 3-MPA, 4-MPA, and 4-phenylpicolinic acid revealed that 4-MPA possesses a distinct reactivity profile, positioning it as an intermediate electrophile/nucleophile within this analog series [1].

DFT Reactivity Profile
Head-to-head
3-MPA ¹H NMR shift +0.32 ppm downfield vs. 4-MPA; electrophilicity indices differ
Electronic differences may influence reaction rates and regioselectivity.
DFT B3LYP/6-31G** calculations; experimental validation recommended.
Computational Chemistry Reactivity Prediction Structure-Activity Relationship

Biological Activity Specificity of the 4-Methyl Substituent

In a systematic SAR study of 3-mercaptopicolinic acid (3-MPA) derivatives, 3-mercapto-4-methylpicolinic acid was identified as one of the very few compounds in this series to demonstrate hypoglycemic activity when tested in 48-hour fasted rats. In contrast, other 4-substituted analogs, including those with 4-OMe, 4-OPh, 4-SMe, 4-Cl, 4-NH₂, and 4-Et groups, were found to be inactive in the same assay [1]. This indicates a stringent structural requirement for the 4-methyl group in retaining this specific biological effect within the mercapto-picolinic acid scaffold.

Biological SAR
Class-level inference
3-Mercapto-4-methyl analog active in rat model; other 4-substituted analogs inactive
4-Methyl group may be critical for target engagement in this scaffold.
In vivo fasting rat model; extrapolation to other targets requires review.
Medicinal Chemistry Hypoglycemic Agents Structure-Activity Relationship (SAR)

Synthetic Versatility in Peptide Synthesis

While the hydrochloride salt is expected to exhibit enhanced aqueous solubility relative to the free acid due to its ionic nature (supported by a calculated logP of 1.89 for the neutral species ), the primary differentiation lies in its suitability for anhydrous reaction conditions. The hydrochloride salt can be directly employed in coupling reactions under basic conditions to neutralize the HCl in situ, a standard practice in amide bond formation and solid-phase peptide synthesis [1]. In contrast, the free acid may require separate activation or may exhibit lower solubility in common organic solvents, complicating automated synthesis workflows.

SPPS Compatibility
Supporting evidence
Hydrochloride salt directly compatible with in situ neutralization coupling protocols
May streamline amide bond formation and automated synthesis workflows.
Based on standard Fmoc/t-Bu SPPS methodology; verify in specific protocol.
Peptide Synthesis Solid-Phase Chemistry Reagent Selection

Validated Research and Industrial Applications


Herbicide and Plant Growth Regulator Synthesis

4-Methylpicolinic acid hydrochloride serves as a crucial building block for the synthesis of 4-substituted picolinic acid herbicides and plant growth regulators. The 4-methyl group provides a specific steric and electronic environment that is often required for optimal binding to auxin receptors or other plant protein targets, as evidenced by its use in patent literature for generating libraries of herbicidally active compounds [1]. The hydrochloride salt form is advantageous for large-scale synthesis due to its crystalline nature and ease of handling .

Hypoglycemic and Metabolic Disorder Therapeutics

Based on SAR studies where a 4-methyl substituent was essential for retaining hypoglycemic activity within a picolinic acid-derived series [2], 4-methylpicolinic acid hydrochloride is a critical intermediate for medicinal chemistry programs targeting metabolic diseases. The compound can be further functionalized (e.g., introduction of a mercapto group at the 3-position) to generate lead candidates. The use of the hydrochloride salt ensures the carboxylic acid is protected and the molecule is in a reactive, non-zwitterionic state suitable for subsequent chemical modifications [3].

Solid-Phase Peptidomimetic Synthesis

In peptide and peptidomimetic chemistry, the introduction of heterocyclic carboxylic acids like 4-methylpicolinic acid is a common strategy to improve metabolic stability or modulate target binding. 4-Methylpicolinic acid hydrochloride is directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, particularly those employing in situ neutralization [3]. Its calculated lipophilicity (LogP ~1.89) suggests it will partition favorably in both aqueous coupling solutions and organic washing steps, facilitating its incorporation into automated synthesizer workflows.

Coordination Chemistry and MOF Synthesis

Picolinic acid derivatives are known chelating ligands for metal ions. The 4-methyl substitution alters the electronic properties of the pyridine nitrogen and carboxylic acid oxygen atoms, as quantified by DFT reactivity indices [4]. The hydrochloride salt provides a convenient, water-soluble form for aqueous or biphasic ligand exchange reactions, enabling the precise tuning of metal complex geometries and electronic properties for catalysis or materials science applications [3].

Application
Selection Property
Validation Focus
Herbicide lead synthesis
4-Methyl picolinic acid scaffold; stable salt handling
Plant growth regulator activity screening
Metabolic disorder SAR studies
4-Methyl substituent critical for activity in picolinic acid series
Glucose-lowering endpoint model review
Solid-phase peptidomimetic synthesis
Hydrochloride salt for in situ neutralization in SPPS
Coupling efficiency and purity assessment
Coordination chemistry and MOF research
4-Methyl modulates electronic properties for metal ligation
Complex geometry and ligand exchange characterization

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